molecular formula C10H17NO2 B14399264 5-[(Piperidin-1-yl)methyl]oxolan-2-one CAS No. 89646-34-4

5-[(Piperidin-1-yl)methyl]oxolan-2-one

Cat. No.: B14399264
CAS No.: 89646-34-4
M. Wt: 183.25 g/mol
InChI Key: LNXXPXBNDHBVGX-UHFFFAOYSA-N
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Description

5-[(Piperidin-1-yl)methyl]oxolan-2-one is a chemical compound that features a piperidine ring attached to an oxolan-2-one structure Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxolan-2-one is a five-membered lactone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Piperidin-1-yl)methyl]oxolan-2-one typically involves the reaction of piperidine with oxolan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the carbonyl carbon of oxolan-2-one. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(Piperidin-1-yl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the lactone ring to a diol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

5-[(Piperidin-1-yl)methyl]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Piperidin-1-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The lactone ring can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. These interactions can lead to various biological effects, depending on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered nitrogen-containing ring.

    Oxolan-2-one: A five-membered lactone.

    5-[(Piperidin-1-yl)methyl]oxolan-2-one: Combines features of both piperidine and oxolan-2-one.

Uniqueness

This compound is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

89646-34-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

5-(piperidin-1-ylmethyl)oxolan-2-one

InChI

InChI=1S/C10H17NO2/c12-10-5-4-9(13-10)8-11-6-2-1-3-7-11/h9H,1-8H2

InChI Key

LNXXPXBNDHBVGX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCC(=O)O2

Origin of Product

United States

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